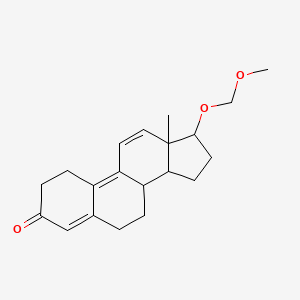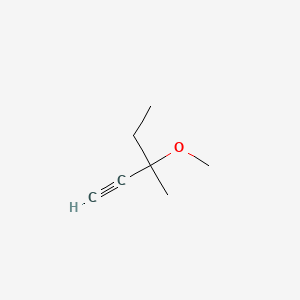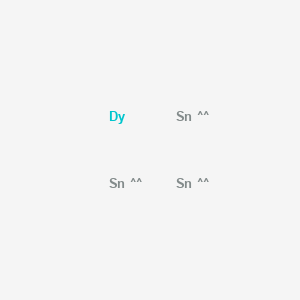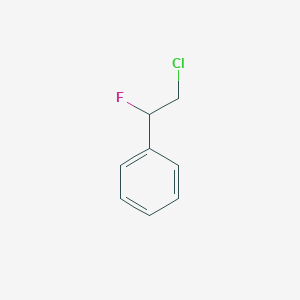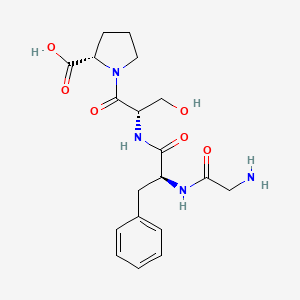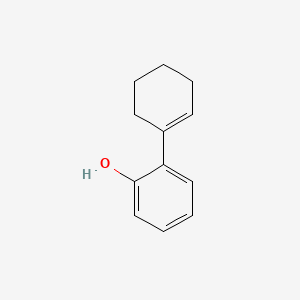
Phenol, 2-(1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(1-cyclohexen-1-yl)-: is an organic compound with the molecular formula C12H14O It is a derivative of phenol where the hydrogen atom at the ortho position is replaced by a 1-cyclohexen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Birch Reduction: One of the common methods to prepare cyclohexenone derivatives is through the Birch reduction of phenol.
Catalytic Oxidation: Cyclohexenone can also be prepared by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phenol, 2-(1-cyclohexen-1-yl)- can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Sodium or lithium in liquid ammonia is used for Birch reduction.
Substitution: Strongly basic nucleophiles are used for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Various oxidized cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
Phenol, 2-(1-cyclohexen-1-yl)- has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, 2-(1-cyclohexen-1-yl)- exerts its effects involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes.
Receptor Binding: The compound can bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Phenol, 2-(1-cyclohexen-1-yl)- can be compared with other similar compounds such as:
Properties
CAS No. |
13524-72-6 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)phenol |
InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9,13H,1-3,7H2 |
InChI Key |
PLKNGVGPMMDDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



